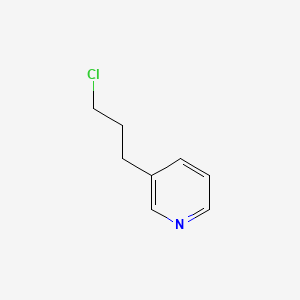

3-(3-Chloropropyl)pyridine

Overview

Description

3-(3-Chloropropyl)pyridine is a chemical compound with the CAS Number: 21011-66-5 . It has a molecular weight of 155.63 and its IUPAC name is 3-(3-chloropropyl)pyridine .

Molecular Structure Analysis

The InChI code for 3-(3-Chloropropyl)pyridine is 1S/C8H10ClN/c9-5-1-3-8-4-2-6-10-7-8/h2,4,6-7H,1,3,5H2 . The molecule contains a total of 20 bonds, including 10 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 Pyridine .Physical And Chemical Properties Analysis

3-(3-Chloropropyl)pyridine has a molecular weight of 155.63 .Scientific Research Applications

Synthesis of Piperidine Derivatives

“3-(3-Chloropropyl)pyridine” can be used in the synthesis of various piperidine derivatives. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Pharmaceutical Applications

Piperidine derivatives, which can be synthesized using “3-(3-Chloropropyl)pyridine”, have extensive pharmaceutical applications. The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Drug Design

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, “3-(3-Chloropropyl)pyridine” can be used as a building block in the design of various drugs.

Biological Activity

Piperidines, which can be synthesized using “3-(3-Chloropropyl)pyridine”, have been found to exhibit a wide range of biological activities . This makes “3-(3-Chloropropyl)pyridine” a valuable compound in the field of medicinal chemistry.

Catalyst in Chemical Reactions

“3-(3-Chloropropyl)pyridine” can also be used as a catalyst in certain chemical reactions . Magnetically recoverable nano-catalysts can be readily separated from the reaction medium using an external magnet . The high surface area, simple preparation, and modification are among their major advantages .

Research and Development

With more than 7000 piperidine-related papers published during the last five years , “3-(3-Chloropropyl)pyridine” is a compound of significant interest in the field of research and development. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Safety and Hazards

When handling 3-(3-Chloropropyl)pyridine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Future Directions

Piperidines, a class of compounds to which 3-(3-Chloropropyl)pyridine belongs, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Mechanism of Action

Target of Action

Pyridine derivatives are known to have a broad spectrum of pharmacological properties, which suggests that they may interact with multiple targets .

Mode of Action

It’s known that pyridine derivatives can act as substrates for many coupling processes, including the heck reaction, suzuki reaction, and ullmann reaction . These reactions could potentially lead to the formation of biologically active compounds.

Biochemical Pathways

Pyridine derivatives are known to exhibit a range of pharmacological effects, suggesting that they may interact with various biochemical pathways .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(3-Chloropropyl)pyridine is limited . It’s known that pyridine-n-oxide, a metabolite of pyridine, is excreted in the urine of various animal species, accounting for 10% to 40% of the administered dose . This suggests that 3-(3-Chloropropyl)pyridine may have similar pharmacokinetic properties.

Result of Action

Given that pyridine derivatives are known to have a broad spectrum of pharmacological properties, it’s likely that 3-(3-chloropropyl)pyridine could have diverse effects at the molecular and cellular levels .

properties

IUPAC Name |

3-(3-chloropropyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c9-5-1-3-8-4-2-6-10-7-8/h2,4,6-7H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMAZKNPBZDWDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30276837 | |

| Record name | 3-(3-chloropropyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21011-66-5 | |

| Record name | 3-(3-chloropropyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

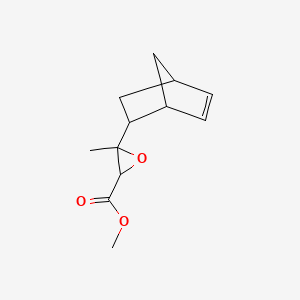

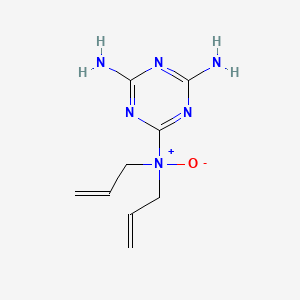

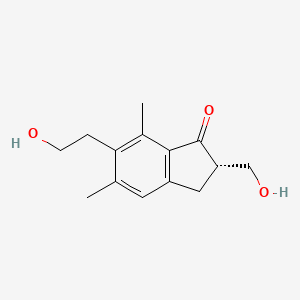

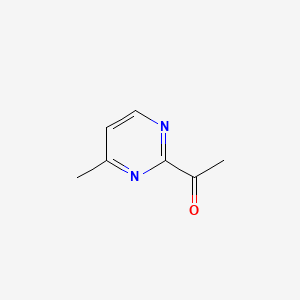

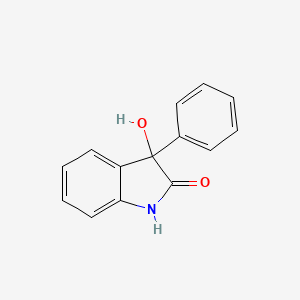

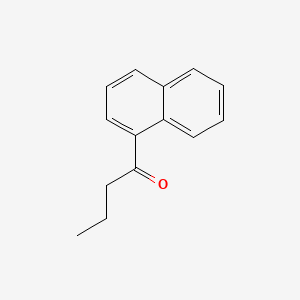

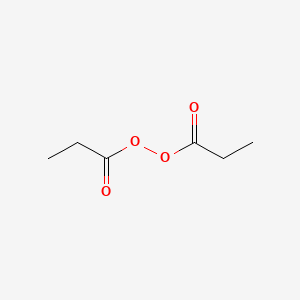

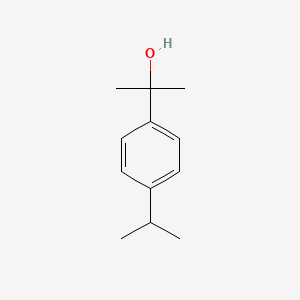

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.